![molecular formula C19H17N3O4S B2639496 (5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate CAS No. 1202981-82-5](/img/structure/B2639496.png)
(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a benzofuran ring, an isoxazole ring, and a pyrimidine ring, all connected by various functional groups. The presence of these rings and groups likely contributes to the compound’s chemical properties and reactivity.Scientific Research Applications
Antimicrobial Activity
Benzofuran derivatives have gained attention as potential antimicrobial agents. Their unique structural features and diverse biological activities make them promising candidates for combating microbial diseases . Researchers have explored the antimicrobial potential of benzofuran-based compounds, including those with substitutions at the 4-position. Notably, halogens or hydroxyl groups on the 4-position have exhibited good antimicrobial activity .
Anticancer Properties
Benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases, including cancer and psoriasis. These compounds demonstrate cytotoxic effects and may serve as leads for developing novel anticancer drugs .
Neurotransmitter Modulation
Certain benzofuran derivatives, like 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB), belong to the phenethylamine and amphetamine classes. They act as putative entactogen drugs, affecting neurotransmitter release in the brain. For instance, they stimulate the release of dopamine, norepinephrine, and serotonin, potentially influencing mood and behavior .
Plant Hormone Analog
Indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Although not directly related to benzofuran derivatives, indole compounds share structural similarities. Understanding the pharmacological activity of indole derivatives can provide insights into their potential applications in plant biology and agriculture .
Structure-Activity Relationship (SAR) Studies
Researchers continue to explore benzofuran-based compounds, aiming to establish structure-activity relationships (SAR). By systematically modifying the substitution pattern around the benzofuran nucleus, medicinal chemists can optimize antimicrobial properties and other biological activities .
Microwave-Assisted Synthesis
Benzofuran derivatives have been synthesized using microwave-assisted methods. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds were evaluated for anticancer activity against the human ovarian cancer cell line A2780 .
Safety and Hazards
properties
IUPAC Name |
[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-pyrimidin-2-ylsulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12-7-14-8-13(3-4-16(14)25-12)17-9-15(22-26-17)10-24-18(23)11-27-19-20-5-2-6-21-19/h2-6,8-9,12H,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGPQECMNANDAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CSC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate |
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